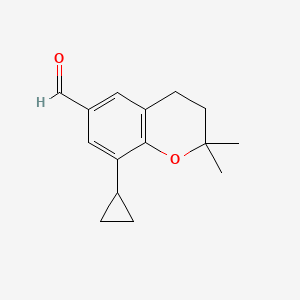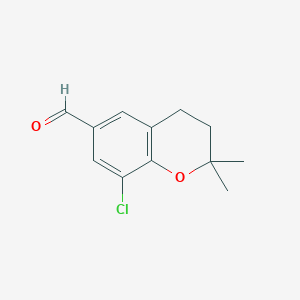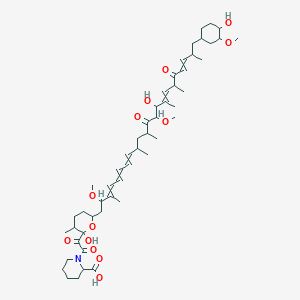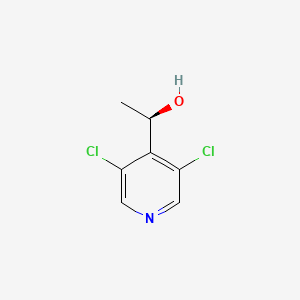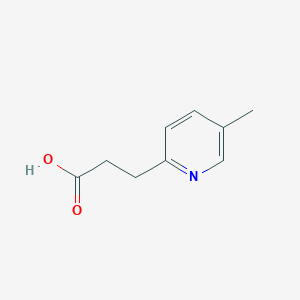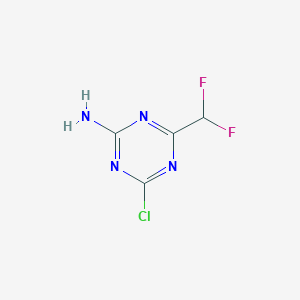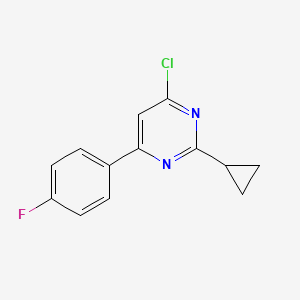
4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C13H10ClFN2 . It is used in various applications, including organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a chloro group, a cyclopropyl group, and a 4-fluorophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrimidines are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Biological Potential
- Researchers have developed efficient synthetic methods for creating novel pyrimidine derivatives, highlighting their importance in medicinal chemistry, particularly as potential antibacterial agents and in the synthesis of compounds with analgesic and anti-inflammatory properties. These synthetic strategies often aim to generate structures that can serve as scaffolds for biologically active compounds (Rosen, German, & Kerns, 2009; Muralidharan, James Raja, & Asha Deepti, 2019).
Quantum Chemical Characterization
- Quantum chemistry methods have been applied to investigate hydrogen bonding sites in pyrimidine derivatives, enhancing the understanding of their molecular interactions and potential applications in drug design and materials science (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Crystal Structure and Molecular Docking
- Crystallographic and molecular docking studies of pyrimidine derivatives have revealed insights into their potential medicinal applications, including interactions with biological targets and the influence of substituent groups on molecular conformation and pharmacological properties (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Antiviral and Antitumor Activities
- Some pyrimidine derivatives have shown promising antiviral and antitumor activities, indicating their potential as therapeutic agents. These activities have been evaluated through various biological assays, highlighting the significance of structural modifications in enhancing biological efficacy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003; Becan & Wagner, 2008).
Insecticidal and Antimicrobial Properties
- Novel pyrimidine derivatives have also been explored for their insecticidal and antimicrobial properties, contributing to the development of new agents for pest control and the treatment of microbial infections (Wu, Cheng, Wang, Yu, Xing, Xu, & Wei, 2019).
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWOXFGNWKBYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



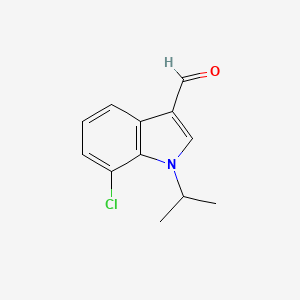
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)
